molecular formula C14H19BrN2O2 B6222631 tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate CAS No. 2641466-78-4

tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate

Cat. No.: B6222631
CAS No.: 2641466-78-4
M. Wt: 327.2
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Description

tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate: is a chemical compound with the molecular formula C11H14BrNO2 It is a derivative of azetidine, a four-membered nitrogen-containing ring, and features a bromophenyl group and a tert-butyl carbamate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate typically involves the reaction of 4-bromoaniline with tert-butyl chloroformate in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then cyclized to form the azetidine ring. The reaction conditions often include an inert atmosphere and controlled temperatures to ensure high yield and purity .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution Reactions: Reagents such as sodium iodide in acetone or potassium carbonate in DMF.

    Oxidation Reactions: Reagents like hydrogen peroxide or potassium permanganate.

    Reduction Reactions: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and boronic acids

Major Products:

    Substitution Products: Various substituted azetidines.

    Oxidation Products: Corresponding oxides.

    Reduction Products: Amines.

    Coupling Products: Biaryl compounds

Scientific Research Applications

Chemistry:

Biology:

Medicine:

Industry:

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate involves its interaction with specific molecular targets. The bromophenyl group can engage in π-π interactions with aromatic residues in proteins, while the azetidine ring can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects .

Comparison with Similar Compounds

  • tert-Butyl (4-bromophenyl)carbamate
  • tert-Butyl (4-iodophenyl)carbamate
  • tert-Butyl (4-chlorophenyl)carbamate

Comparison:

Conclusion

tert-Butyl N-[1-(4-bromophenyl)azetidin-3-yl]carbamate is a versatile compound with significant potential in various fields of scientific research Its unique structural features and reactivity make it a valuable tool in organic synthesis, drug design, and industrial applications

Properties

CAS No.

2641466-78-4

Molecular Formula

C14H19BrN2O2

Molecular Weight

327.2

Purity

95

Origin of Product

United States

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